molecular formula C14H14ClNO2S B225056 1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine

1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine

Cat. No. B225056
M. Wt: 295.8 g/mol
InChI Key: FPFZRYPVIPRVLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine, also known as NCS-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NCS-1 is a sulfonamide-based compound that has been synthesized using different methods, and its mechanism of action has been studied extensively.

Mechanism of Action

1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine modulates calcium signaling by binding to and regulating the activity of several calcium-binding proteins such as calmodulin and S100 proteins. 1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine has been shown to enhance the activity of the plasma membrane calcium ATPase, which regulates calcium extrusion from the cell. 1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine also regulates the activity of several ion channels that are involved in calcium signaling.
Biochemical and Physiological Effects:
1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine has been shown to modulate several biochemical and physiological processes such as neurotransmitter release, synaptic plasticity, and cell proliferation. In neurons, 1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine enhances the release of neurotransmitters such as glutamate and dopamine. 1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine has also been shown to enhance the activity of NMDA receptors, which are involved in synaptic plasticity. In cancer cells, 1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine promotes cell proliferation and survival by activating the PI3K/Akt signaling pathway.

Advantages and Limitations for Lab Experiments

1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine has several advantages for lab experiments such as its high potency and selectivity for calcium-binding proteins. 1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine is also stable and can be easily synthesized using different methods. However, 1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine has some limitations such as its hydrophobic nature, which can affect its solubility in aqueous solutions. 1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine can also bind to other proteins such as annexin A2, which can affect its specificity for calcium-binding proteins.

Future Directions

1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine has several potential future directions such as the development of 1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine modulators for the treatment of neurological and psychiatric disorders. 1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine modulators can be used to enhance neurotransmitter release and synaptic plasticity in neurons, which can improve cognitive function and memory. 1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine modulators can also be used to treat cancer by inhibiting the activity of 1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine and the PI3K/Akt signaling pathway. Another potential future direction is the development of 1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine biosensors for the detection of calcium ions in cells. 1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine biosensors can be used to study calcium signaling in real-time and can be applied in drug discovery and neuroscience research.
Conclusion:
In conclusion, 1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. 1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine has been synthesized using different methods, and its mechanism of action has been studied extensively. 1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine modulates calcium signaling by binding to and regulating the activity of several calcium-binding proteins. 1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine has several advantages for lab experiments, but it also has some limitations. 1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine has several potential future directions such as the development of 1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine modulators and biosensors. 1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine has the potential to improve our understanding of calcium signaling and to develop new treatments for neurological and psychiatric disorders and cancer.

Synthesis Methods

1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine can be synthesized using different methods, including the reaction of 4-chloro-1-naphthalenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. Another method involves the reaction of 4-chloro-1-naphthalenesulfonamide with pyrrolidine in the presence of a catalyst such as copper(II) sulfate. The purity of 1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine can be improved using recrystallization techniques.

Scientific Research Applications

1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine has been studied extensively for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, 1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine has been shown to modulate calcium signaling in neurons, which is essential for neurotransmitter release and synaptic plasticity. In cancer research, 1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine has been identified as a potential target for the development of anti-cancer drugs. In drug discovery, 1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine has been used as a tool compound to study the structure-activity relationship of sulfonamide-based compounds.

properties

Product Name

1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine

Molecular Formula

C14H14ClNO2S

Molecular Weight

295.8 g/mol

IUPAC Name

1-(4-chloronaphthalen-1-yl)sulfonylpyrrolidine

InChI

InChI=1S/C14H14ClNO2S/c15-13-7-8-14(12-6-2-1-5-11(12)13)19(17,18)16-9-3-4-10-16/h1-2,5-8H,3-4,9-10H2

InChI Key

FPFZRYPVIPRVLO-UHFFFAOYSA-N

SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl

solubility

0.6 [ug/mL]

Origin of Product

United States

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